molecular formula C11H11F3OS B14823882 (2-Cyclopropoxy-3-(trifluoromethyl)phenyl)(methyl)sulfane

(2-Cyclopropoxy-3-(trifluoromethyl)phenyl)(methyl)sulfane

Cat. No.: B14823882
M. Wt: 248.27 g/mol
InChI Key: FWMNRSOOCJGLBO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropoxy-3-(trifluoromethyl)phenyl)(methyl)sulfane can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of environmentally benign organoboron reagents and efficient catalysts is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropoxy-3-(trifluoromethyl)phenyl)(methyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

(2-Cyclopropoxy-3-(trifluoromethyl)phenyl)(methyl)sulfane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Cyclopropoxy-3-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with molecular targets through its trifluoromethyl group. This group can form strong interactions with biological molecules, enhancing the compound’s binding affinity and specificity . The pathways involved may include inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Cyclopropoxy-3-(trifluoromethyl)phenyl)(methyl)sulfane is unique due to its specific combination of a cyclopropoxy group and a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H11F3OS

Molecular Weight

248.27 g/mol

IUPAC Name

2-cyclopropyloxy-1-methylsulfanyl-3-(trifluoromethyl)benzene

InChI

InChI=1S/C11H11F3OS/c1-16-9-4-2-3-8(11(12,13)14)10(9)15-7-5-6-7/h2-4,7H,5-6H2,1H3

InChI Key

FWMNRSOOCJGLBO-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1OC2CC2)C(F)(F)F

Origin of Product

United States

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